molecular formula C9H10N2O B063997 (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 178488-40-9

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B063997
CAS No.: 178488-40-9
M. Wt: 162.19 g/mol
InChI Key: BBSIMWBQHYAZGW-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methods

Researchers have developed innovative synthetic methods for creating extended pi-conjugated systems, including bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in one-pot reactions (Shaabani et al., 2009). Additionally, a novel one-step solution phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines was reported, highlighting a method that avoids the use of an isonitrile and subsequent de-protection strategy, thus simplifying the synthesis process (Schwerkoske et al., 2005).

Advanced Material Applications

The creation of low-cost emitters with large Stokes' shifts through the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives reveals the potential of imidazo[1,2-a]pyridine derivatives in the development of new optical materials. This work demonstrated the ability to tune the optical properties of these compounds, which could be beneficial in various applications such as luminescent materials (Volpi et al., 2017).

Catalysis and Chemical Reactions

In the realm of catalysis, a study showcased the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation, indicating the potential of these compounds in catalytic applications (Mohan et al., 2013). Moreover, the development of a simple and mild protocol for the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones through a one-pot condensation highlights the compound's relevance in facilitating complex chemical reactions (Aggarwal et al., 2016).

Structural and Chemical Characterization

Efforts have been made to characterize the crystal structure of related compounds, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, which contribute to the understanding of molecular interactions and the development of new materials or chemical entities (Elaatiaoui et al., 2014).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 according to GHS classification . The hazard statements include H302 - H317 . Precautionary measures include P280 .

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSIMWBQHYAZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444621
Record name (8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-40-9
Record name (8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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